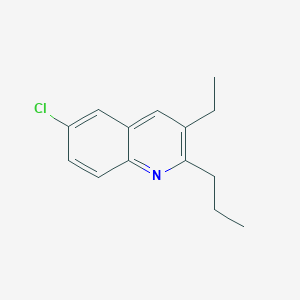

6-Chloro-3-ethyl-2-propyl-quinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline motif is a recurring feature in a vast array of biologically active compounds, both naturally occurring and synthetic. This prevalence underscores its importance as a pharmacophore, a molecular framework that is crucial for a molecule's biological activity. The rigid, planar structure of the quinoline ring allows it to interact with biological targets such as enzymes and receptors with high specificity.

The functionalization of the quinoline scaffold at various positions allows for the fine-tuning of its physicochemical and biological properties. The introduction of different substituent groups can influence a molecule's solubility, lipophilicity, and electronic distribution, thereby modulating its therapeutic efficacy and pharmacokinetic profile. This has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including:

Antimalarial agents: Chloroquine and mefloquine are classic examples of quinoline-based drugs that have been pivotal in the fight against malaria.

Antibacterial agents: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of antibiotics.

Anticancer agents: Camptothecin and its derivatives are potent topoisomerase inhibitors used in cancer chemotherapy.

Anti-inflammatory and Antiviral agents: Numerous quinoline derivatives have demonstrated significant potential in these therapeutic areas.

The continued exploration of the quinoline scaffold is a testament to its enduring importance in the quest for new and improved therapeutic agents.

Scope and Focus of Research on 6-Chloro-3-ethyl-2-propyl-quinoline

While the broader family of quinoline derivatives has been extensively studied, research on the specific compound This compound is not as widely documented in publicly available literature. However, by analyzing its structural features—a chloro substituent at the 6-position, an ethyl group at the 3-position, and a propyl group at the 2-position—we can infer the scientific interest and potential research directions for this molecule.

The presence and position of these substituents are key to its chemical identity and potential bioactivity. The chlorine atom at the 6-position, an electron-withdrawing group, can significantly influence the electronic properties of the quinoline ring, potentially affecting its reactivity and biological interactions. The alkyl groups at the 2 and 3-positions contribute to the molecule's lipophilicity and steric profile, which are critical factors in its ability to cross biological membranes and bind to target sites.

Research on this compound would likely focus on several key areas:

Synthesis: Developing efficient and regioselective synthetic routes to obtain this specific substitution pattern.

Characterization: Detailed spectroscopic analysis to confirm its structure and understand its physicochemical properties.

Biological Evaluation: Screening for a range of pharmacological activities, guided by the known properties of similarly substituted quinolines.

Structure

3D Structure

Properties

CAS No. |

3299-46-5 |

|---|---|

Molecular Formula |

C14H16ClN |

Molecular Weight |

233.73 g/mol |

IUPAC Name |

6-chloro-3-ethyl-2-propylquinoline |

InChI |

InChI=1S/C14H16ClN/c1-3-5-13-10(4-2)8-11-9-12(15)6-7-14(11)16-13/h6-9H,3-5H2,1-2H3 |

InChI Key |

VDCPQKOVVFYNOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C2C=C(C=CC2=N1)Cl)CC |

Origin of Product |

United States |

Mechanistic Investigations of 6 Chloro 3 Ethyl 2 Propyl Quinoline Formation

Elucidation of Reaction Pathways and Proposed Mechanisms

The formation of 6-Chloro-3-ethyl-2-propyl-quinoline can be envisioned through several established synthetic routes, most notably the Doebner-von Miller reaction, the Friedländer synthesis, and the Combes synthesis. Each of these pathways involves the acid-catalyzed condensation and cyclization of aniline (B41778) or its derivatives with carbonyl compounds.

Doebner-von Miller Reaction:

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org For the synthesis of this compound, the logical precursors would be p-chloroaniline and an appropriate α,β-unsaturated ketone. The likely mechanism proceeds as follows:

Michael Addition: The reaction is initiated by the conjugate addition of p-chloroaniline to an α,β-unsaturated ketone, such as 3-propyl-2-hexenal, in the presence of a strong acid catalyst. This forms a β-amino carbonyl intermediate.

Cyclization: The carbonyl group of the intermediate is activated by protonation, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline derivative. This step results in the formation of a tetrahydroquinoline intermediate.

Dehydration and Oxidation: The tetrahydroquinoline intermediate undergoes dehydration to form a dihydroquinoline. Subsequent oxidation, often facilitated by an oxidizing agent present in the reaction mixture (like nitrobenzene (B124822), which can be used in the related Skraup synthesis) or through a disproportionation reaction, leads to the aromatic this compound. nih.gov A proposed fragmentation-recombination mechanism has also been suggested for the Skraup-Doebner-Von Miller synthesis, where the initial adduct fragments and then recombines to form the quinoline (B57606) product. nih.govillinois.edu

Friedländer Synthesis:

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.com To form this compound via this method, the reactants would be 2-amino-5-chlorobenzaldehyde (B1272629) (or a corresponding ketone) and 3-hexanone (B147009). Two primary mechanistic pathways are proposed for the Friedländer synthesis wikipedia.org:

Aldol (B89426) Condensation First: The reaction begins with an aldol condensation between the 2-amino-5-chlorobenzaldehyde and 3-hexanone, forming an aldol adduct. This intermediate then undergoes cyclization through the formation of a Schiff base (imine) between the amino group and the newly formed carbonyl, followed by dehydration to yield the quinoline ring.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino-5-chlorobenzaldehyde and 3-hexanone. This is followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the imine, leading to the cyclized intermediate which then dehydrates to the final product.

Under the typically acidic or basic conditions of the Friedländer synthesis, the initial step is often a slow intermolecular aldol condensation, followed by a rapid cyclization and dehydration. researchgate.net

Combes Quinoline Synthesis:

The Combes synthesis utilizes the reaction of anilines with β-diketones under acidic conditions. wikipedia.org For the target molecule, p-chloroaniline would be reacted with a β-diketone such as 2,4-heptanedione. The mechanism involves:

Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate.

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

Cyclization and Dehydration: Under strong acid catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclized intermediate. Subsequent dehydration leads to the formation of the aromatic quinoline ring. wikiwand.com

| Reaction | Precursors for this compound | Key Features |

| Doebner-von Miller | p-Chloroaniline and an appropriate α,β-unsaturated ketone | Involves Michael addition, cyclization, and oxidation. |

| Friedländer | 2-Amino-5-chlorobenzaldehyde and 3-hexanone | Proceeds via aldol condensation and imine formation. |

| Combes | p-Chloroaniline and a suitable β-diketone | Characterized by Schiff base/enamine formation followed by cyclization. |

Role of Intermediate Species in Quinoline Ring Closure

The intermediates in quinoline synthesis are crucial in directing the reaction towards the final product.

In the Doebner-von Miller reaction , the initially formed β-amino carbonyl compound is a key intermediate. Its ability to cyclize is dependent on the reactivity of the aniline ring and the electrophilicity of the carbonyl group. The subsequent dihydroquinoline intermediate must be oxidized to form the stable aromatic quinoline ring.

In the Friedländer synthesis , both aldol adducts and Schiff bases are pivotal intermediates. wikipedia.org The reaction conditions can influence which pathway is dominant. For instance, detailed mechanistic studies have shown that under common acidic or basic conditions, the reaction likely proceeds through a slow aldol condensation followed by rapid cyclization. researchgate.net The formation of E- and Z-isomers of Schiff bases can also influence the product distribution, particularly in reactions catalyzed by Lewis acids at different temperatures. cdnsciencepub.com

The Combes synthesis relies on the formation of a Schiff base which then tautomerizes to an enamine. wikipedia.org This enamine is the key nucleophile for the intramolecular cyclization. The stability and reactivity of this enamine intermediate are critical for the efficiency of the ring-closing step.

Kinetic Studies of Quinoline Synthesis Reactions

While specific kinetic data for the synthesis of this compound is not available, studies on related quinoline syntheses provide valuable insights.

For the Combes reaction , kinetic studies on the formation of trifluoromethylquinolines have been conducted using 19F NMR spectroscopy. These studies revealed that the reaction is first-order in both the diketone and the aniline. The consumption rate of the key imine and enamine intermediates was found to mirror the rate of quinoline formation, suggesting that the rate-determining step is the annulation (ring-closing) step. researchgate.net

In the context of the Friedländer synthesis , it has been concluded from detailed experiments that the initial intermolecular aldol condensation is the slow, rate-limiting step under both acidic and basic conditions. The subsequent cyclization and dehydration steps are comparatively fast. researchgate.net

These general findings can be extrapolated to the synthesis of this compound. For instance, in a potential Combes synthesis of this compound, the cyclization of the enamine intermediate would likely be the rate-determining step.

| Reaction Type | General Kinetic Findings |

| Combes Synthesis | First-order in both aniline and β-diketone; rate-determining step is annulation. researchgate.net |

| Friedländer Synthesis | Slow initial intermolecular aldol condensation is often the rate-limiting step. researchgate.net |

Transition State Analysis in Quinoline Formation

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides a deeper understanding of the reaction mechanism by characterizing the high-energy transition state structures. nih.govresearchgate.net

For the Combes synthesis , the rate-determining annulation step proceeds through an electrophilic aromatic substitution. Computational studies can model the transition state of this cyclization, providing information on the geometry and energy barrier of this crucial step. For example, a Hammett study of a modified Combes reaction yielded a ρ value of -0.32 for the cyclization, which is consistent with a rate-limiting electrophilic aromatic substitution. The small magnitude of this value suggests a complex interplay of substituent effects in the preceding steps. researchgate.net

In the Friedländer synthesis , transition state calculations can help to differentiate between the possible mechanistic pathways by comparing the activation energies of the competing steps.

For the Doebner-von Miller reaction , computational studies can elucidate the energetics of the initial Michael addition, the subsequent cyclization, and the final oxidation steps.

While specific transition state calculations for this compound are not documented, the principles from broader studies on quinoline synthesis are applicable. Such analyses help in understanding how substituents on the aniline and carbonyl precursors influence the reaction rate and regioselectivity. For instance, in a Combes-type synthesis, the electron-withdrawing nature of the chloro group on the aniline ring would deactivate the ring towards electrophilic attack, potentially increasing the activation energy of the cyclization step. Conversely, the electronic properties of the ethyl and propyl groups on the diketone precursor would also influence the reaction.

General Reactivity Patterns of Substituted Quinolines

The reactivity of the quinoline ring system is significantly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing chloro group and the electron-donating alkyl groups (ethyl and propyl) dictates its chemical behavior.

The quinoline nucleus is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. gcwgandhinagar.comnih.gov The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. researchgate.net This makes the pyridine part of the quinoline molecule susceptible to nucleophilic attack, particularly at the C2 and C4 positions. gcwgandhinagar.comresearchgate.netyoutube.com Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic substitution. researchgate.net

The substituents on the this compound molecule modify this inherent reactivity:

Chloro Group (at C6): As a halogen, the chloro group is an electron-withdrawing group via the inductive effect, further deactivating the benzene ring towards electrophilic attack. However, it can also donate electron density through resonance. It is considered an ortho-, para-director in electrophilic aromatic substitution.

Ethyl Group (at C3) and Propyl Group (at C2): These alkyl groups are electron-donating through the inductive effect. Their presence in the pyridine ring can modulate its electron density.

Therefore, the general reactivity pattern of this compound is a balance between the electron-deficient pyridine ring, which is prone to nucleophilic substitution and reactions at the nitrogen atom, and the somewhat deactivated benzene ring, which can undergo electrophilic substitution under specific conditions. researchgate.netimperial.ac.uk

Functional Group Transformations and Derivatization Strategies

The functional groups present in this compound, namely the chloro, ethyl, and propyl groups, as well as the quinoline nitrogen, offer several avenues for chemical modification and the synthesis of new derivatives.

Derivatization strategies can be employed to enhance the analytical detection of quinoline compounds or to create analogues with altered biological activities. scirp.orgmdpi.comrsc.org For instance, the nitrogen atom in the quinoline ring can be targeted for derivatization. scirp.org

The following table summarizes potential functional group transformations:

| Functional Group | Potential Transformation | Reagents and Conditions |

| Quinoline Nitrogen | N-oxidation | Peroxycarboxylic acids |

| Alkylation/Acylation | Alkyl halides, Acyl chlorides | |

| Chloro Group (C6) | Nucleophilic displacement | Amines, alkoxides, thiols |

| Cross-coupling reactions | Boronic acids, organozinc reagents | |

| Alkyl Groups (C2, C3) | Oxidation | Strong oxidizing agents |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring generally occurs on the more electron-rich benzene ring. researchgate.netwikipedia.org The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org In unsubstituted quinoline, electrophilic attack typically occurs at the C5 and C8 positions. gcwgandhinagar.comyoutube.comuop.edu.pkreddit.com

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid. gcwgandhinagar.com

Sulfonation: Reaction with fuming sulfuric acid. gcwgandhinagar.com

Halogenation: Using halogens in the presence of a Lewis acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions are often challenging for quinolines due to the deactivating effect of the nitrogen and its tendency to coordinate with the Lewis acid catalyst. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted quinolines, particularly those bearing a leaving group on the electron-deficient pyridine ring. quimicaorganica.orgwikipedia.orgmasterorganicchemistry.com In this compound, the chloro group is on the benzene ring and is generally less reactive towards nucleophilic displacement than a halogen at the C2 or C4 position. gcwgandhinagar.comquimicaorganica.org

However, under certain conditions, nucleophilic substitution at the C6 position is possible. The presence of electron-withdrawing groups ortho or para to the leaving group can facilitate SNAr reactions. wikipedia.orglibretexts.org While the pyridine ring itself is electron-withdrawing, its effect on the C6 position is less pronounced than for positions within the pyridine ring.

Potential nucleophiles for substitution reactions include:

Amines

Alkoxides

Hydroxide ions

Thiols

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orglibretexts.org

Transition Metal-Mediated Cross-Coupling Reactions at Quinoline Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to quinoline systems. mdpi-res.comacs.orgnih.govrhhz.netumb.edu The chloro group at the C6 position of this compound makes it a suitable substrate for various cross-coupling reactions.

Some of the most common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi-res.comrhhz.net

Heck-Mizoroki Reaction: This involves the palladium-catalyzed reaction of the chloroquinoline with an alkene. mdpi-res.com

Sonogashira Coupling: This reaction forms a C-C bond between the chloroquinoline and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi-res.comumb.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming a C-N bond between the chloroquinoline and an amine. mdpi-res.comnih.gov

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes. mdpi-res.comumb.edu

The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the chloroquinoline to the metal center, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. nih.govacs.org

Other Chemical Transformations (e.g., Oxidation, Reduction)

Beyond substitution and cross-coupling reactions, this compound can undergo other transformations, primarily involving oxidation and reduction.

Oxidation:

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents like peroxycarboxylic acids. gcwgandhinagar.comresearchgate.net Quinoline N-oxides are valuable synthetic intermediates. researchgate.net

Side-Chain Oxidation: The ethyl and propyl groups can be oxidized under strong oxidizing conditions, potentially leading to carboxylic acid derivatives.

Reduction:

Reduction of the Pyridine Ring: The pyridine portion of the quinoline ring can be selectively reduced. For example, reduction with tin and hydrochloric acid can yield a 1,2,3,4-tetrahydroquinoline. uop.edu.pk

Complete Reduction: Catalytic hydrogenation using a strong catalyst like platinum can lead to the reduction of both the pyridine and benzene rings, resulting in a decahydroquinoline. uop.edu.pk

Conclusion

Advanced Characterization Techniques in Quinoline Research

Spectroscopic Analysis for Structural Elucidation of Substituted Quinolines

Spectroscopy is a cornerstone in the chemical analysis of novel compounds. For 6-Chloro-3-ethyl-2-propyl-quinoline, a combination of techniques including NMR, IR, UV-Vis, Mass Spectrometry, and Fluorescence Spectroscopy is employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Through various NMR experiments, it is possible to map the carbon and hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethyl and propyl substituents. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring pattern, while the aliphatic region would show triplets and quartets for the ethyl group and a triplet, sextet, and triplet for the propyl group, corresponding to the CH₂, CH₂, and CH₃ protons, respectively.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 14 distinct carbon signals would be expected, corresponding to the 9 carbons of the quinoline ring, the two carbons of the ethyl group, and the three carbons of the propyl group. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR (HSQC and DEPT-135): Two-dimensional NMR techniques are crucial for definitively assigning proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would show cross-peaks that link each proton signal to the signal of the carbon it is attached to, simplifying the assignment process. mdpi.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals are negative, and quaternary carbons (like C-6 and C-2) are absent. This technique is invaluable for confirming the presence and type of alkyl substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| Quinoline Ring | |||

| C-2 | - | ~160.5 | Quaternary |

| C-3 | - | ~137.0 | Quaternary |

| C-4 | ~7.9 (s) | ~128.0 | CH |

| C-5 | ~7.8 (d) | ~126.5 | CH |

| C-6 | - | ~132.0 | Quaternary |

| C-7 | ~7.5 (dd) | ~130.0 | CH |

| C-8 | ~8.0 (d) | ~125.0 | CH |

| C-4a | - | ~147.0 | Quaternary |

| C-8a | - | ~122.0 | Quaternary |

| Propyl Group | |||

| C-1' (CH₂) | ~2.9 (t) | ~38.0 | CH₂ (Negative) |

| C-2' (CH₂) | ~1.8 (sextet) | ~23.0 | CH₂ (Negative) |

| C-3' (CH₃) | ~1.0 (t) | ~14.0 | CH₃ (Positive) |

| Ethyl Group | |||

| C-1'' (CH₂) | ~2.7 (q) | ~25.0 | CH₂ (Negative) |

| C-2'' (CH₃) | ~1.3 (t) | ~15.0 | CH₃ (Positive) |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=N (in quinoline) | Stretching | 1620-1580 |

| C=C (aromatic) | Stretching | 1550-1450 |

These bands, when observed together, provide strong evidence for the quinoline core, the alkyl substituents, and the chloro group.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the quinoline ring. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max). The substitution pattern and the nature of the substituents can cause shifts in these absorption maxima. For this compound, multiple absorption bands are expected due to the π → π* transitions within the aromatic system.

Table 3: Typical UV-Vis Absorption Data for Substituted Quinolines

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| Ethanol | ~230 | ~280 | ~320 |

Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information from its fragmentation pattern. For this compound (C₁₄H₁₆ClN), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The expected molecular ion peak [M]⁺ would be observed at m/z ≈ 233.74. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z ≈ 235.74 with about one-third the intensity of the [M]⁺ peak would be a definitive indicator of the presence of a single chlorine atom.

Many quinoline derivatives are known to be fluorescent, a property that can be exploited for various applications. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The analysis involves measuring the excitation and emission spectra. The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular structure and the solvent environment. While not primarily a tool for structural elucidation, the presence and characteristics of fluorescence can be a key identifying feature of the compound.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. Using a silica (B1680970) gel stationary phase and a solvent system, typically a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate), allows for the isolation of this compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound with high accuracy. A reversed-phase (RP-HPLC) method, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, would be suitable for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given its expected boiling point, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can also be an effective method for purity analysis and separation.

These chromatographic methods are vital for ensuring that the characterized compound is a single, pure substance, which is a prerequisite for any further study or application.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of chemical reactions and the separation of compounds in a mixture. In the context of quinoline synthesis, TLC plays a crucial role in tracking the progress of reactions. For instance, in the Friedländer synthesis of quinoline derivatives, the reaction progress can be monitored by TLC using a mobile phase such as 20% ethyl acetate (B1210297) in hexane (B92381). nih.gov This allows for the rapid assessment of the consumption of starting materials and the formation of the desired quinoline product.

The purification of synthesized quinoline compounds also relies on chromatographic techniques. After a reaction is complete, the mixture can be diluted and passed through a small column packed with silica gel and celite to isolate the pure product. researchgate.netnih.gov

Table 1: Application of TLC in Quinoline Synthesis

| Application | Details | Reference |

| Reaction Monitoring | Monitoring the Friedländer synthesis of quinolines. | nih.gov |

| Mobile Phase | A mixture of 20% ethyl acetate in hexane is a common mobile phase. | nih.gov |

| Purification | Used in the purification process of quinoline derivatives. | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific HPLC data for "this compound" is not prevalent in the provided search results, the general application of HPLC in analyzing quinoline derivatives is well-established. For instance, LC-MS, a combination of liquid chromatography and mass spectrometry, is utilized to analyze the structure of synthesized quinoline derivatives. nih.gov This hyphenated technique provides not only the retention time from the HPLC separation but also the mass-to-charge ratio of the compound, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

For example, single-crystal X-ray diffraction analysis of ethyl 2-chloro-6-methylquinoline-3-carboxylate revealed that the quinoline ring system is nearly planar and provided detailed information on the dihedral angles between the quinoline ring and the ester group. researchgate.netnih.gov The crystal packing, stabilized by π-π stacking interactions, was also elucidated. researchgate.netnih.gov Similarly, the crystal structure of another complex quinoline derivative, ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, was determined, showing two nearly planar quinoline ring systems. nih.gov

The data obtained from X-ray crystallography, such as crystal system, space group, unit cell dimensions, and atomic coordinates, are fundamental for a complete structural characterization of crystalline quinoline derivatives. researchgate.netnih.gov

Table 2: Crystallographic Data for Representative Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Triclinic | P1 | Dihedral angle of 54.97 (6)° between quinoline ring and ester group. | researchgate.net |

| Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate | Monoclinic | Not Specified | Two nearly planar quinoline ring systems with a dihedral angle of 4.17 (8)° between them. | nih.gov |

Characterization Techniques for Heterogeneous Catalysts (e.g., XRD, FT-IR, SEM, TEM, VSM)

The synthesis of quinolines often employs heterogeneous catalysts, and their efficiency is intrinsically linked to their structural, textural, and magnetic properties. rsc.orgrsc.orgrsc.orgresearchgate.netchem960.com A variety of analytical techniques are used to characterize these catalysts.

X-ray Diffraction (XRD) is used to determine the crystalline phases and average crystallite size of the catalyst material. jchemlett.com For instance, XRD patterns can confirm the structural consistency of a catalyst after functionalization. nih.gov In the synthesis of quinoline-dione derivatives, XRD was used to obtain information about the crystal structure of the powdered compounds. mdpi.com

Fourier-Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present on the surface of the catalyst. nih.gov FT-IR spectra can confirm the successful synthesis of functionalized catalysts by identifying characteristic vibrational bands of different chemical groups. nih.govrsc.org For example, in the development of a g-C3N4-based catalyst, FT-IR confirmed the presence of -SO3H groups. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, particle size, and distribution of catalyst particles. researchgate.netenamine.netacs.orgnih.govazooptics.com SEM provides three-dimensional topographical information, while TEM offers high-resolution two-dimensional images, even resolving crystal lattice fringes for larger nanoparticles. azooptics.com These techniques are crucial for understanding the physical structure of supported catalysts and porous materials. researchgate.netazooptics.com

Vibrating Sample Magnetometry (VSM) is employed to measure the magnetic properties of catalysts, particularly those based on magnetic nanoparticles. researchgate.netmdkmag.comneliti.commdpi.com VSM analysis provides data on saturation magnetization (Ms), remanence (Mr), and coercivity (Hc), which are important for understanding the magnetic behavior and separability of the catalyst. mdkmag.com For instance, VSM is used to characterize the magnetic properties of amine-functionalized maghemite nanoparticles and CoFe2O4-based nanocatalysts used in organic synthesis. researchgate.netmdpi.com

Table 3: Characterization Techniques for Heterogeneous Catalysts in Quinoline Synthesis

| Technique | Information Obtained | Example Application | Reference |

| XRD | Crystalline structure, phase composition, crystallite size. | Confirming the structure of modified zeolite catalysts. rsc.orgresearchgate.netchem960.com | nih.govrsc.orgrsc.orgjchemlett.commdpi.com |

| FT-IR | Surface functional groups. | Identifying functional groups on g-C3N4 catalysts. nih.gov | nih.govrsc.org |

| SEM | Surface morphology, particle shape and size. | Imaging the surface of quinoline-based covalent triazine frameworks. researchgate.net | jchemlett.comresearchgate.netacs.orgnih.govazooptics.com |

| TEM | Particle size, morphology, and distribution. | Visualizing Co/C/SiO2 nanocomposite catalysts. enamine.net | researchgate.netenamine.netacs.orgnih.govazooptics.com |

| VSM | Magnetic properties (Ms, Mr, Hc). | Characterizing magnetic nanocatalysts for quinoline synthesis. researchgate.net | researchgate.netmdkmag.comneliti.commdpi.comresearchgate.net |

Computational and Theoretical Studies on 6 Chloro 3 Ethyl 2 Propyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For quinoline (B57606) derivatives, methods like the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net Such calculations provide valuable information about the molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT calculations can predict key reactivity descriptors. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. For instance, regions of negative potential, often associated with the nitrogen atom and the pi-electron system of the quinoline ring, are susceptible to electrophilic attack. Conversely, areas of positive potential would be targets for nucleophiles.

Table 1: Predicted Electronic Properties of 6-Chloro-3-ethyl-2-propyl-quinoline using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | (Typical range: -6 to -7 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Typical range: -1 to -2 eV) | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Typical range: 4 to 5 eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Typical range: 2 to 4 D) | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar quinoline derivatives as direct experimental or computational data for the specific molecule is not available.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the ethyl and propyl side chains in this compound gives rise to multiple possible conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of a molecule over time. nih.gov By simulating the atomic motions based on a given force field, MD can identify the most stable, low-energy conformations and the energy barriers between them.

In an MD simulation, the molecule is placed in a simulated environment (e.g., in a solvent box) and its trajectory is calculated by solving Newton's equations of motion for each atom. This allows for the study of dynamic processes such as conformational changes, which are crucial for understanding how the molecule might interact with biological targets or other chemical species. The analysis of the simulation trajectory can reveal the preferred orientations of the alkyl substituents relative to the planar quinoline ring system. This information is vital for understanding steric effects that may influence the molecule's reactivity and binding affinity.

Machine Learning Approaches for Reaction Prediction and Optimization

In recent years, machine learning (ML) has emerged as a valuable tool in chemistry for predicting the outcomes of chemical reactions and optimizing reaction conditions. While specific ML models for the synthesis of this compound are not documented, the general principles of this approach are applicable.

ML models can be trained on large datasets of known chemical reactions. These models learn the complex relationships between reactants, reagents, catalysts, and reaction conditions to predict the most likely products, yields, and optimal parameters for a new reaction. For a molecule like this compound, ML could be used to:

Predict retrosynthetic pathways: Identify potential starting materials and reaction steps for its synthesis.

Optimize reaction conditions: Suggest the best solvent, temperature, and catalyst to maximize the yield and purity of the final product.

Discover novel reactions: Propose new synthetic routes that may not be immediately obvious to a human chemist.

The development of such models relies on the availability of extensive and well-curated chemical reaction data.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental data, can help in the assignment of peaks and the confirmation of the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. researchgate.net This allows for the theoretical prediction of its infrared (IR) and Raman spectra, aiding in the identification of characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net This can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the molecule's UV-Vis spectrum.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Interpretation |

| ¹H NMR | Chemical Shifts (δ) | Provides information on the electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (δ) | Reveals details about the carbon skeleton of the molecule. |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Identifies characteristic functional groups and vibrational modes. |

| UV-Vis | λmax (nm) | Corresponds to electronic transitions within the molecule. |

Theoretical Investigations of Catalytic Processes

Quinoline derivatives are known to be involved in or can be synthesized through various catalytic processes. Theoretical investigations, particularly using DFT, can shed light on the mechanisms of these reactions. While specific studies on this compound in catalytic processes are scarce, general principles can be applied.

For instance, if this molecule were to be synthesized via a transition-metal-catalyzed cross-coupling reaction, DFT could be used to:

Elucidate the reaction mechanism: Map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Understand catalyst-substrate interactions: Analyze the geometry and electronic structure of key intermediates and transition states to understand how the catalyst and substrates interact.

These theoretical insights are invaluable for designing more efficient and selective catalytic systems for the synthesis of complex molecules like this compound.

Non Biological Applications of Quinoline Derivatives in Materials Science and Industrial Chemistry

Applications in Functional Materials

The versatility of the quinoline (B57606) scaffold allows for its incorporation into a variety of functional materials. The electronic properties of quinoline derivatives can be finely tuned through the introduction of different substituent groups, influencing their behavior in solid-state applications.

Photoluminescent Materials

| Feature | Description |

| Fluorophore | The quinoline ring system serves as the fundamental fluorescent unit. |

| Substituent Effects | Electron-donating and electron-withdrawing groups alter the emission spectra and quantum efficiency. |

| Potential of 6-Chloro-3-ethyl-2-propyl-quinoline | The specific arrangement of chloro and alkyl groups could lead to unique photoluminescent behavior, though experimental data is needed for confirmation. |

Dyes and Colorants

Historically, quinoline has been a key component in the synthesis of various dyes. wikipedia.orgafirm-group.com For example, quinoline is used to prepare cyanine (B1664457) blue pigments and photosensitive pigments. researchgate.net Specific quinoline derivatives are precursors to commercial dyes such as C.I. Acid Yellow 3 and C.I. Solvent Yellow 33. researchgate.net The color of these dyes is a result of the extended π-conjugated system of the quinoline ring, which can be further extended or modified by the attachment of chromophoric and auxochromic groups. The chloro and alkyl substituents on this compound would influence its absorption and reflection of light, suggesting its potential as a dye or colorant, although its specific color and fastness properties would require experimental determination. researchgate.net

| Dye Class | Precursor Role of Quinoline |

| Cyanine Dyes | Historically based on quinoline derivatives. afirm-group.com |

| Azo Dyes | Quinoline derivatives can be used as coupling components. |

| Methine Dyes | Quinoline provides the heterocyclic nucleus for various methine dyes. |

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are significant materials in the field of organic light-emitting diodes (OLEDs). nih.govresearchgate.net Notably, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron-transporting and emissive materials in OLED devices due to their good stability and luminescent properties. researchgate.netbohrium.com The performance of OLEDs can be tuned by modifying the quinoline ligand. For instance, the introduction of different substituents can alter the emission color, quantum efficiency, and charge-transporting properties of the material. acs.orgmdpi.com While this compound has not been specifically investigated for OLED applications, its quinoline core suggests that it could be a candidate for the synthesis of new ligands for metal complexes or as a component in host or transport layers. The chloro and alkyl groups would influence the electronic energy levels (HOMO/LUMO) and solubility of the molecule, which are critical parameters for OLED performance.

| OLED Application | Role of Quinoline Derivatives |

| Emissive Layer | As the light-emitting material, often as a metal complex. nih.govresearchgate.net |

| Electron Transport Layer | To facilitate the injection and transport of electrons. researchgate.net |

| Host Material | To host phosphorescent emitters in the emissive layer. |

Solar Cell Components

In the realm of renewable energy, quinoline derivatives have gained attention for their potential use in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. Quinoline-based dyes have been designed and investigated as sensitizers in DSSCs. researchgate.net The efficiency of these dyes is dependent on their absorption spectra, energy levels (HOMO/LUMO), and ability to anchor to the semiconductor surface. The structure of this compound, with its potential for further functionalization, could serve as a foundational block for the development of new dye sensitizers. The electronic properties imparted by the chloro and alkyl groups would play a role in tuning the dye's absorption characteristics and energy levels to better match the solar spectrum and the conduction band of the semiconductor. researchgate.net

| Feature | Relevance to DSSCs |

| Light Absorption | The extended π-system of the quinoline ring is responsible for light absorption. |

| Energy Levels | Substituents like the chloro and alkyl groups can modify the HOMO and LUMO energy levels to optimize electron transfer. researchgate.net |

| Anchoring Group | The quinoline structure can be functionalized with groups that bind to the semiconductor surface. |

Sensors and Probes

The ability of the quinoline nucleus to interact with various analytes, particularly metal ions, has led to the development of numerous quinoline-based sensors and probes. nanobioletters.commdpi.comresearchgate.net These sensors often operate on the principle of fluorescence quenching or enhancement upon binding to the target analyte. rsc.orgnih.gov The specificity and sensitivity of these sensors are determined by the nature and position of the substituents on the quinoline ring. mdpi.com For example, quinoline derivatives have been designed to be highly selective for ions like Fe³⁺ and Zn²⁺. nanobioletters.commdpi.com The nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make this compound a potential platform for the design of new chemosensors. The electronic environment created by the chloro and alkyl groups could influence its binding affinity and selectivity towards specific ions.

| Sensor Type | Mechanism |

| Fluorescent Chemosensors | Changes in fluorescence intensity or wavelength upon binding to an analyte. nanobioletters.commdpi.com |

| Colorimetric Sensors | A visible color change upon interaction with the target substance. |

| Ion-Selective Electrodes | The quinoline derivative can act as an ionophore in the electrode membrane. |

Hierarchical Self-Assembly into Nanostructures

The concept of hierarchical self-assembly, where molecules spontaneously organize into well-defined nanostructures, is a key area of materials science. While there is no specific literature on the self-assembly of this compound, the principles of molecular self-assembly can be applied. The flat, aromatic nature of the quinoline ring can promote π-π stacking interactions, which are a driving force for self-assembly. Furthermore, quinoline derivatives can be functionalized with groups that can participate in other non-covalent interactions, such as hydrogen bonding or van der Waals forces, to guide the formation of specific nanostructures. Coordination polymers, formed by the reaction of quinoline-based ligands with metal ions, are an example of self-assembly leading to functional materials with interesting photoluminescent or magnetic properties. mdpi.com The substituents on this compound would influence the intermolecular forces and steric hindrance, thereby affecting its potential to self-assemble into ordered structures.

| Driving Force | Resulting Structure |

| π-π Stacking | Columnar or layered structures. |

| Hydrogen Bonding | Directional and specific assemblies. |

| Coordination to Metal Ions | Metal-organic frameworks (MOFs) or coordination polymers. mdpi.com |

Catalytic Applications (beyond quinoline synthesis)

Quinoline derivatives have emerged as powerful tools in catalysis, serving as both ligands for metal complexes and as organocatalysts, driving a wide range of chemical transformations.

The nitrogen atom in the quinoline ring, with its available lone pair of electrons, makes it an excellent ligand for coordinating with various metal centers. This coordination can influence the steric and electronic environment around the metal, thereby tuning the reactivity and selectivity of the resulting metal complex.

Quinoline-based ligands have been successfully employed in a variety of metal-catalyzed reactions. For instance, palladium complexes incorporating quinoline derivatives have demonstrated high efficiency in cross-coupling reactions, a cornerstone of modern organic synthesis. The steric bulk and electronic properties of the quinoline ligand can be modified to control the catalytic activity and yield of these reactions.

Copper-quinoline complexes have shown promise in oxidation catalysis. kfupm.edu.sa These complexes can mimic the active sites of copper-containing enzymes, such as catechol oxidase, and catalyze the oxidation of phenols to quinones. kfupm.edu.sa The catalytic activity is influenced by the specific quinoline derivative used and the counter-ion of the copper salt. kfupm.edu.sa For example, complexes formed with copper(II) acetate (B1210297) tend to exhibit higher catalytic activity compared to those with copper(II) nitrate (B79036) or chloride. kfupm.edu.sa

Furthermore, quinoline Schiff base metal complexes have been explored for their catalytic applications. researchgate.net These complexes, formed by the condensation of a quinoline aldehyde or ketone with an amine, can coordinate with a variety of transition metals, leading to catalysts with diverse reactivity. researchgate.net

A study on the catecholase activity of seven different quinoline-based compounds complexed with various copper salts revealed that the catalytic efficiency is dependent on both the ligand structure and the nature of the copper salt. The data from this study is summarized in the table below.

Table 1: Catalytic Activity of Quinoline-Copper Complexes in Catechol Oxidation

| Quinoline Ligand | Copper Salt | Catalytic Activity (Initial Rate, μmol L⁻¹ min⁻¹) |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Cu(OAc)₂ | High |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Cu(OAc)₂ | Moderate |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Cu(OAc)₂ | Moderate |

| 2-Chloroquinoline-3-carbonitrile | Cu(OAc)₂ | Low |

| Quinoline-2-carboxylic acid | Cu(OAc)₂ | Moderate |

| 8-Hydroxyquinoline | Cu(OAc)₂ | High |

This table is a representative example based on findings that different quinoline ligands and copper salts show varying catalytic activities. The specific values are illustrative.

Beyond their role as ligands, certain quinoline derivatives can function as organocatalysts, offering a metal-free alternative for various chemical transformations. The basic nitrogen atom of the quinoline ring can act as a Brønsted or Lewis base, while the aromatic system can participate in non-covalent interactions to stabilize transition states.

For example, quinoline-derived organocatalysts have been utilized in asymmetric synthesis to produce chiral molecules with high enantioselectivity. The rigid structure of the quinoline scaffold provides a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol.

Agrochemical and Pesticide Research

The structural motif of quinoline is present in a number of compounds with significant applications in agriculture as pesticides and herbicides. researchgate.netresearchgate.net The development of new quinoline derivatives is an active area of research aimed at discovering more effective and environmentally benign agrochemicals. researchgate.net

One notable example is the insecticide Flometoquin, which possesses a phenoxy-quinoline structure. capes.gov.br This compound is effective against a range of thrips species. capes.gov.br Research in this area focuses on synthesizing new quinoline derivatives and evaluating their biological activity against various agricultural pests. Structure-activity relationship (SAR) studies are crucial in this field to optimize the efficacy of these compounds. researchgate.net

The fungicidal properties of quinoline derivatives are also well-documented. researchgate.net Certain quinoline alkaloids and their synthetic analogs have shown potent activity against various plant pathogenic fungi. capes.gov.br The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Table 2: Examples of Quinoline Derivatives in Agrochemical Research

| Compound Name | Application | Target Pest/Pathogen |

|---|---|---|

| Flometoquin | Insecticide | Thrips species capes.gov.br |

| Quinoxyfen | Fungicide | Powdery mildew |

This table provides examples of quinoline derivatives and their applications in agriculture.

Electronics Industry Applications

The unique photophysical properties of quinoline derivatives, stemming from their extended π-conjugated system, have made them attractive candidates for applications in the electronics industry. mdpi.com These compounds can exhibit strong fluorescence and are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. youtube.com

Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known emitting materials in OLEDs. The color of the emitted light can be tuned by modifying the substituents on the quinoline ring or by changing the metal center. researchgate.net

Furthermore, the ability of quinoline derivatives to act as electron-transporting materials is being harnessed in the development of organic photovoltaic devices (solar cells). youtube.com Their performance in these applications is an area of active research, with a focus on improving efficiency and stability. youtube.com

Role in Oil Refining Processes

Quinoline and its derivatives are naturally present in crude oil and can also be utilized as functional additives in various stages of oil refining. mdpi.comwikipedia.org Their primary roles in this industry are as corrosion inhibitors and asphaltene inhibitors.

Corrosion of pipelines and refining equipment is a significant issue in the oil and gas industry. Quinoline derivatives, due to the presence of the nitrogen heteroatom and the aromatic rings, can effectively adsorb onto metal surfaces and form a protective film, thereby inhibiting corrosion. kfupm.edu.saresearchgate.netresearchgate.net The efficiency of these compounds as corrosion inhibitors depends on their concentration and the specific substituents on the quinoline ring. carta-evidence.org Studies have shown that quinaldic acid exhibits higher inhibition efficiency compared to quinaldine (B1664567) and quinoline itself in acidic environments. capes.gov.brcarta-evidence.org

Asphaltenes are complex hydrocarbon molecules found in crude oil that can precipitate and cause blockages in pipelines and equipment. Certain quinoline derivatives can act as asphaltene inhibitors by preventing their aggregation and deposition. researchgate.net They achieve this by interacting with the asphaltene molecules and keeping them dispersed in the crude oil. researchgate.net

Additionally, some quinoline derivatives have been investigated for their role as demulsifiers, aiding in the separation of water from crude oil emulsions, and as antifoaming agents in refineries. researchgate.net

Quality Control Markers in Non-Biological Systems

The distinct spectroscopic properties of quinoline derivatives make them suitable for use as quality control markers in various non-biological systems. Their strong UV absorbance and fluorescence can be utilized for detection and quantification in analytical methods.

For instance, the presence of specific quinoline derivatives can be monitored to ensure the quality and consistency of industrial products. In the context of oil refining, the concentration of certain quinoline compounds could potentially be used as a marker to assess the efficiency of hydrodenitrification processes, which are designed to remove nitrogen-containing compounds from fuel. wikipedia.org

Furthermore, the ability of some quinoline derivatives to form colored complexes with metal ions can be exploited for the colorimetric detection of trace metals in environmental or industrial samples. This application is valuable for monitoring water quality and ensuring the purity of chemical products.

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis of Substituted Quinolines

Traditional methods for synthesizing quinolines, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and high temperatures, raising environmental concerns. acs.orgnih.govmdpi.com Modern research is increasingly focused on "green" chemistry principles to develop more sustainable and eco-friendly synthetic protocols.

Key areas of advancement include:

Use of Green Solvents: Researchers are exploring the use of water or ionic liquids as reaction media to replace hazardous organic solvents. tandfonline.com For instance, a method using water as a green solvent under microwave irradiation has been shown to produce high yields of quinoline (B57606) derivatives. tandfonline.com

Energy-Efficient Methods: Microwave-assisted synthesis is a promising green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: The development of one-pot, multi-component reactions is a central goal. acs.org These reactions, which combine several steps into a single procedure, improve atom economy by minimizing waste and simplifying purification processes. nih.gov

Catalyst-Free and Metal-Free Reactions: Some modern protocols aim to eliminate the need for catalysts altogether, often by using methods like ultrasound irradiation. nih.gov Metal-free catalytic systems, employing reagents like molecular iodine or Brønsted acids, are also being developed to avoid the toxicity and cost associated with heavy metal catalysts. nih.govtandfonline.com

Table 1: Comparison of Traditional vs. Sustainable Quinoline Synthesis Approaches

| Feature | Traditional Methods (e.g., Skraup) | Sustainable Methods |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, solvent-free conditions tandfonline.com |

| Energy | High temperatures, long reaction times | Microwave irradiation, ultrasound mdpi.comresearchgate.net |

| Catalysts | Strong acids, heavy metals | Reusable catalysts, metal-free systems, catalyst-free tandfonline.comorganic-chemistry.org |

| Byproducts | Significant waste generation | Higher atom economy, less waste acs.org |

| Conditions | Harsh and corrosive | Milder reaction conditions nih.gov |

Exploration of Novel Catalytic Systems for Quinoline Derivatives

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for quinoline synthesis is a major research frontier. The goal is to create highly efficient, selective, and reusable catalytic systems.

Emerging catalytic systems include:

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and unique reactivity, leading to improved reaction rates and yields. nih.gov For example, Li+ modified nanoporous Na+-Montmorillonite has been demonstrated as an efficient catalytic system for quinoline synthesis. researchgate.net Zinc-based nanoparticles have also been explored as intriguing catalysts for various organic transformations, including the synthesis of quinoline derivatives. nih.gov

Single-Atom Catalysts: A recent development is the use of single-atom iron catalysts, which have shown superior performance in acceptorless dehydrogenative coupling for quinoline synthesis compared to traditional homogeneous and nanocatalyst systems. organic-chemistry.org

Heterogeneous Catalysts: Solid-phase catalysts, such as silica (B1680970) nanoparticles or cobalt oxide, are gaining traction because they can be easily recovered and reused, which is both economically and environmentally advantageous. jptcp.com

Organic Catalysts: Non-toxic and inexpensive organic catalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are being used for the synthesis of complex quinoline derivatives under solvent-free conditions. nih.gov

Integration of Advanced Computational Techniques in Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. researchgate.net For quinoline derivatives, these techniques are used to predict biological activity, optimize molecular structures, and understand reaction mechanisms.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) establish correlations between the three-dimensional structural features of a molecule and its biological activity. nih.govmdpi.com This allows researchers to build predictive models that guide the design of new, more potent compounds. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov It is widely used to screen virtual libraries of quinoline compounds to identify potential drug candidates and to understand their mechanism of action at the molecular level. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes and refine the understanding of molecular interactions. mdpi.com

Retrosynthetic Analysis: Computer-assisted synthesis analysis, based on the concept of retrosynthesis, uses algorithms and machine learning to design efficient synthetic pathways for complex target molecules. frontiersin.org

Development of Quinoline-Based Materials with Tailored Properties

Beyond pharmaceuticals, the quinoline scaffold is a versatile building block for advanced materials. Research is focused on creating quinoline-based materials with specific optical, electronic, or mechanical properties. The inherent flexibility of the quinoline ring allows for subtle structural modifications that can significantly alter the material's function. nih.gov

Areas of active development include:

Organic Electronics: Quinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their electronic and photophysical properties. nih.gov

Fluorescent Probes: The quinoline structure is a component of some fluorescent probes used for detecting metal ions or for biological imaging. nih.gov

Anticancer Agents: The quinoline ring is a privileged structure in the design of anticancer therapeutics, and ongoing research aims to create derivatives with tailored mechanisms of action against specific cancer cell lines. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Chloro-3-ethyl-2-propyl-quinoline |

Q & A

Basic Research Questions

Q. How is the molecular structure of 6-Chloro-3-ethyl-2-propyl-quinoline determined experimentally?

- Methodology : X-ray crystallography is the gold standard. Single-crystal diffraction data are collected using a diffractometer (e.g., Bruker AXS) at controlled temperatures (e.g., 100 K) to minimize thermal motion artifacts . Data reduction and structure refinement are performed using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include bond lengths (±0.01 Å), angles (±0.1°), and anisotropic displacement parameters for non-H atoms .

- Example : A related quinoline derivative (C36H29ClN4O) showed a dihedral angle of 71.43° between quinoline systems and hydrogen-bonded chains along the crystallographic b-axis .

Q. What synthetic routes are effective for introducing substituents to the quinoline core?

- Methodology : Nucleophilic substitution at the chloro position (C6) is common. For example, 2-chloro-3-formyl-6-methylquinoline can react with aniline in ethanol using triethylamine (TEA) as a base to form secondary amines . Microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cross-coupling) may enhance regioselectivity .

- Key Consideration : Steric hindrance from ethyl and propyl groups at C3 and C2 requires optimization of reaction time and temperature to avoid byproducts .

Advanced Research Questions

Q. How can hydrogen bonding and π-interactions in this compound crystals be systematically analyzed?

- Methodology : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns. For example, in a related compound, C–H···π and C–H···π* interactions stabilize the crystal lattice, forming chains along specific axes . Software like Mercury (CCDC) or WinGX can visualize and quantify these interactions, with metrics such as donor-acceptor distances (e.g., 3.2–3.5 Å for C–H···π) .

Q. How to resolve contradictions in crystallographic data refinement for halogenated quinolines?

- Methodology : Discrepancies in thermal parameters or occupancy may arise from disorder in the chloro or alkyl groups. Use SHELXL’s PART instruction to model disorder, and validate with residual electron density maps. For example, in a study of 6-bromo-2-chloro-3-methylquinoline, partial occupancy (0.7:0.3) resolved overlapping atoms . Cross-validate results using independent refinement software (e.g., Olex2 vs. SHELXTL) .

Q. What strategies optimize conformational analysis of the propyl and ethyl substituents?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers. Compare computational results with experimental torsion angles from crystallography. For instance, in a 2,4-diphenylquinoline derivative, the propyl chain adopted a gauche conformation with a torsion angle of 177.85° . Use software like Gaussian or ORCA for energy minimization .

Q. How to validate the purity and regiochemistry of synthesized this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water eluent) with high-resolution mass spectrometry (HRMS) for purity assessment. Regiochemical confirmation requires 2D NMR (e.g., NOESY to confirm proximity of ethyl and propyl groups) . For example, in a related compound, NMR confirmed substitution at C3 via a deshielded signal at 125.37 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.